molecular formula C12H12N2O B12996218 3-((5-Methylpyridin-2-yl)oxy)aniline

3-((5-Methylpyridin-2-yl)oxy)aniline

Cat. No.: B12996218
M. Wt: 200.24 g/mol
InChI Key: FUAOKGHJUIUOSO-UHFFFAOYSA-N
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Description

3-((5-Methylpyridin-2-yl)oxy)aniline is an organic compound with the molecular formula C12H12N2O It consists of an aniline moiety substituted with a 5-methylpyridin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Methylpyridin-2-yl)oxy)aniline typically involves the reaction of 5-methyl-2-pyridinol with aniline derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-((5-Methylpyridin-2-yl)oxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in DMSO.

Major Products Formed

    Oxidation: Oxidized derivatives of the aniline and pyridine rings.

    Reduction: Reduced forms of the aniline moiety.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-((5-Methylpyridin-2-yl)oxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-((5-Methylpyridin-2-yl)oxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Methylpyridin-2-yl)oxy)aniline
  • 4-((5-Methylpyridin-2-yl)oxy)aniline
  • 3-((4-Methylpyridin-2-yl)oxy)aniline

Uniqueness

3-((5-Methylpyridin-2-yl)oxy)aniline is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-(5-methylpyridin-2-yl)oxyaniline

InChI

InChI=1S/C12H12N2O/c1-9-5-6-12(14-8-9)15-11-4-2-3-10(13)7-11/h2-8H,13H2,1H3

InChI Key

FUAOKGHJUIUOSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)OC2=CC=CC(=C2)N

Origin of Product

United States

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